(4S)-6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

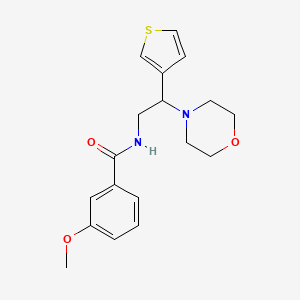

The compound “(4S)-6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-ol” is a type of organic compound known as a benzopyran, which is a polycyclic aromatic hydrocarbon (PAH) consisting of a benzene ring fused to a pyran ring . The “4S” and “6-(propan-2-yl)” parts of the name suggest that the compound has a chiral center at the 4th carbon atom and a propyl group attached to the 6th carbon atom .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the benzopyran ring system, possibly through a cyclization reaction . The chiral center at the 4th carbon atom would need to be set with high stereocontrol to ensure the correct “4S” configuration .Molecular Structure Analysis

The molecular structure of this compound would consist of a fused benzene and pyran ring system, with a propyl group attached to the 6th carbon atom and a hydroxyl group attached to the 4th carbon atom . The “4S” configuration indicates that the hydroxyl group is in the “S” (sinister, or left) orientation in the molecule’s chiral center .Chemical Reactions Analysis

As an organic compound, “this compound” could potentially undergo a variety of chemical reactions . The presence of the hydroxyl group might make it susceptible to reactions such as esterification or substitution .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure . For example, the presence of the hydroxyl group might make it more polar and therefore more soluble in polar solvents .Scientific Research Applications

Asymmetric Synthesis and Anticancer Activity

The compound has been studied for its role in the asymmetric synthesis of polyketide spiroketals, showcasing high stereo- and enantioselectivity. Notably, derivatives of this compound have been evaluated for their cytotoxicity against cancer cell lines, indicating potential anticancer applications. The study by Meilert, Pettit, and Vogel (2004) highlights the synthesis process and evaluates the cytotoxicity of spiroketal derivatives towards marine P388 lymphocytic leukemia and six human cancer cell lines, with some showing evidence of cancer-cell-growth inhibition (Meilert, Pettit, & Vogel, 2004).

Ruthenium/TFA-Catalyzed Coupling

Research by Cadierno, Díez, Gimeno, and Nebra (2008) explores the use of a ruthenium/TFA-catalyzed coupling process involving secondary propargylic alcohols and cyclic 1,3-diones. This method leads to the selective formation of different rings depending on the dicarbonyl compound used, demonstrating the versatility of (4S)-6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-ol in synthetic chemistry (Cadierno, Díez, Gimeno, & Nebra, 2008).

Antihypertensive Activity

A study by Cassidy et al. (1992) details the synthesis and evaluation of 3-[(substituted-carbonyl)amino]-2H-1-benzopyran-4-ols for antihypertensive activity. This research underlines the potential therapeutic applications of derivatives of this compound in treating hypertension (Cassidy et al., 1992).

Structural and Conformational Analysis

Salam et al. (2021) reported on the synthesis, anticancer activity, and detailed structural analysis of 3-benzylchroman-4-one derivatives. Their work provides insights into how substitutions affect molecular conformation and stability, contributing to our understanding of the structure-activity relationships of these compounds (Salam et al., 2021).

Quantum Chemical Analysis and Molecular Docking

Venil et al. (2021) conducted a comprehensive study involving FT-IR and FT-Raman spectra analysis, quantum chemical analysis, and molecular docking studies of a related compound. This research elucidates the molecular properties and potential biological interactions, underscoring the scientific interest in detailed molecular characterization for therapeutic implications (Venil et al., 2021).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

(4S)-6-propan-2-yl-3,4-dihydro-2H-chromen-4-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-8(2)9-3-4-12-10(7-9)11(13)5-6-14-12/h3-4,7-8,11,13H,5-6H2,1-2H3/t11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZDOIOQHXGLFIJ-NSHDSACASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)OCCC2O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC2=C(C=C1)OCC[C@@H]2O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclohex-3-enecarboxamide](/img/structure/B2746472.png)

![Benzyl {[3-cyano-4-(3-methylthiophen-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2746473.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea](/img/structure/B2746475.png)

![5-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2746477.png)

![3-[(3-Methylbenzyl)sulfanyl]-1-(3-methylphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2746479.png)

![N-(2,4-dimethoxyphenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2746485.png)

![6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2746488.png)

![3-((4-methoxyphenyl)sulfonyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2746492.png)